molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

货号: B093669
CAS 编号: 16434-61-0
分子量: 234.3 g/mol
InChI 键: NSKWUXQEILRFDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,7,8,11,12-Hexahydrobenz[a]anthracene (C₁₈H₁₈) is a partially hydrogenated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). Hydrogenation reduces aromaticity in specific rings, altering electronic properties, solubility, and reactivity. This structural modification enhances stability compared to fully aromatic PAHs, making it relevant in materials science and pharmaceutical research . Its hydrogenated framework may influence interactions in biological systems, such as reduced metabolic activation pathways linked to carcinogenicity in non-hydrogenated analogs .

属性

CAS 编号

16434-61-0

分子式

C18H18

分子量

234.3 g/mol

IUPAC 名称

1,4,7,8,11,12-hexahydrobenzo[a]anthracene

InChI

InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2

InChI 键

NSKWUXQEILRFDE-UHFFFAOYSA-N

SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

规范 SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

同义词

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

产品来源

United States

相似化合物的比较

Structural and Electronic Properties

Compound Structure Features Molecular Weight Key Electronic Traits
1,4,7,8,11,12-Hexahydrobenz[a]anthracene Six hydrogenated positions (non-aromatic rings) 234.34 g/mol Reduced π-conjugation; higher HOMO-LUMO gap
7,12-Dimethylbenz[a]anthracene (DMBA) Methyl groups at positions 7 and 12 256.34 g/mol Enhanced electrophilicity; K-region activation
Dibenz[a,h]anthracene Five fused aromatic rings 278.35 g/mol Extended π-system; high carcinogenicity
7-Thia-1,4,6,8-tetraazabenzo[de]anthracene Heteroatom substitutions (N, S) Variable Polarizable electron-deficient system

Key Insights :

  • Hydrogenation in Hexahydrobenz[a]anthracene disrupts aromaticity, lowering photochemical reactivity compared to fully aromatic analogs like Dibenz[a,h]anthracene .
  • Methylation (e.g., DMBA) increases steric bulk and metabolic activation, correlating with tumorigenic activity .
  • Heteroatom incorporation (e.g., S, N) alters charge distribution, enabling applications in optoelectronics .

Key Insights :

  • DMBA’s carcinogenicity arises from metabolic conversion to diol-epoxides, a pathway less feasible in hydrogenated analogs .
  • Hydrogenation likely reduces enzymatic recognition, slowing microbial degradation compared to anthracene .

Spectroscopic and Interaction Properties

Compound UV-Vis Absorption Fluorescence Features Non-Covalent Interactions
Hexahydrobenz[a]anthracene Blue-shifted λmax Broadened emission due to reduced π* Weaker aromatic stacking
Anthracene λmax = 391 nm Sharp exciplex bands Strong π-π interactions
Carbazole Near-UV absorption High quantum yield Hydrogen-bonding with amides

Key Insights :

  • Hexahydrobenz[a]anthracene’s hydrogenated rings weaken π-π stacking, impacting solubility and crystallinity .
  • Anthracene’s exciplex emission is quenched in derivatives with electron-donor groups (e.g., N,N-dimethylaniline) .

Research Implications

  • Pharmaceuticals : Hexahydrobenz[a]anthracene’s reduced reactivity may lower toxicity, offering a scaffold for drug design .
  • Environmental Science : Hydrogenated PAHs may persist longer in ecosystems due to slower degradation .
  • Materials : Heteroatom-modified analogs (e.g., thia-/aza-anthracenes) show promise in organic semiconductors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。